Ethyl 3-(phenylamino)propanoate
Overview
Description
Synthesis Analysis
There has been considerable interest in developing efficient synthetic methods for ethyl 3-(phenylamino)propanoate and its derivatives. A notable example is the short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, highlighting the utility of such methods in creating these compounds more efficiently for further applications.Molecular Structure Analysis
The molecular structure of this compound consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
This compound derivatives demonstrate promising herbicidal activities. For example, novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates have been synthesized and shown to possess herbicidal activities comparable to commercial herbicides like fluazifop-methyl, particularly against barnyard grass and rape.Physical and Chemical Properties Analysis
This compound is a white crystalline solid with a molecular weight of 162.2 g/mol. It is soluble in water, ethanol, and methanol.Scientific Research Applications
Herbicidal Activities
Ethyl 3-(phenylamino)propanoate derivatives demonstrate promising herbicidal activities. For example, novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates have been synthesized and shown to possess herbicidal activities comparable to commercial herbicides like fluazifop-methyl, particularly against barnyard grass and rape. Such compounds could potentially serve as lead compounds for new herbicides (Xu, Zhang, Wang, & Li, 2017).
Synthetic Methods
There has been considerable interest in developing efficient synthetic methods for this compound and its derivatives. A notable example is the short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, highlighting the utility of such methods in creating these compounds more efficiently for further applications (Nagel, Radau, & Link, 2011).
Pharmaceutical Synthesis
This compound derivatives have also been utilized in the synthesis of pharmaceuticals. For instance, the synthesis of Dabigatran Etexilate involves the use of ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate, highlighting the role of these compounds in the creation of complex pharmaceutical products (Cheng Huansheng, 2013).
Enzymatic Synthesis
The enzyme-catalyzed synthesis of specific compounds has been explored using this compound derivatives. For example, multi-enzymatic procedures have been developed for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates (Brem, Toșa, Paizs, Vass, & Irimie, 2010).
Polymorphism and Spectroscopic Studies
Polymorphism in this compound derivatives has been a subject of study, especially for investigational pharmaceutical compounds. Spectroscopic and diffractometric techniques are used to characterize these polymorphs, which can present challenges for analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-anilinopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)8-9-12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEPQFCHHDFYMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299078 | |
Record name | β-Alanine, N-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62750-11-2 | |
Record name | β-Alanine, N-phenyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62750-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Alanine, N-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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